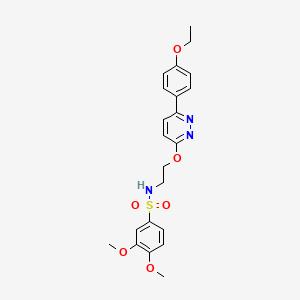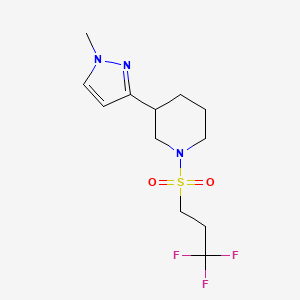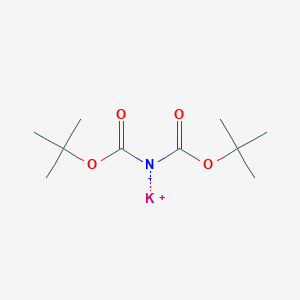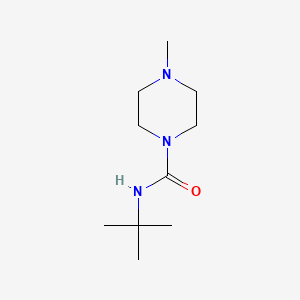
6-(4-bromophenoxy)-N-(4-cyanooxan-4-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-bromophenoxy)-N-(4-cyanooxan-4-yl)pyridine-3-carboxamide, also known as BAY 61-3606, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent inhibitor of the protein tyrosine phosphatase SHP-2, which plays a crucial role in regulating cell growth, differentiation, and survival.
作用機序
6-(4-bromophenoxy)-N-(4-cyanooxan-4-yl)pyridine-3-carboxamide 61-3606 exerts its pharmacological effects by inhibiting the activity of SHP-2, a protein tyrosine phosphatase that plays a critical role in regulating cell signaling pathways. SHP-2 is involved in the activation of several signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are known to be dysregulated in many diseases, including cancer and autoimmune disorders. By inhibiting SHP-2, 6-(4-bromophenoxy)-N-(4-cyanooxan-4-yl)pyridine-3-carboxamide 61-3606 can block the activation of these pathways, leading to the inhibition of cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
6-(4-bromophenoxy)-N-(4-cyanooxan-4-yl)pyridine-3-carboxamide 61-3606 has been shown to have several biochemical and physiological effects in various disease models. In cancer cells, it inhibits cell growth and induces apoptosis by blocking the activation of the Ras/MAPK and PI3K/Akt pathways. In autoimmune disorders, it suppresses the activation of immune cells and reduces the production of pro-inflammatory cytokines. In cardiovascular diseases, it improves cardiac function and reduces myocardial infarction size by reducing oxidative stress and inflammation.
実験室実験の利点と制限
6-(4-bromophenoxy)-N-(4-cyanooxan-4-yl)pyridine-3-carboxamide 61-3606 has several advantages for lab experiments, including its high potency and selectivity for SHP-2, which makes it an ideal tool for studying the role of SHP-2 in various disease models. However, its limited solubility in water and some organic solvents can pose challenges for its use in certain assays. Additionally, its potential cytotoxicity at high concentrations should be taken into consideration when designing experiments.
将来の方向性
6-(4-bromophenoxy)-N-(4-cyanooxan-4-yl)pyridine-3-carboxamide 61-3606 has shown promising results in preclinical studies, and several ongoing clinical trials are evaluating its safety and efficacy in various diseases. Future research should focus on elucidating the molecular mechanisms underlying its pharmacological effects, identifying biomarkers for patient selection, and developing more potent and selective SHP-2 inhibitors. Moreover, the potential combination of 6-(4-bromophenoxy)-N-(4-cyanooxan-4-yl)pyridine-3-carboxamide 61-3606 with other targeted therapies should be explored to improve its therapeutic efficacy.
合成法
The synthesis of 6-(4-bromophenoxy)-N-(4-cyanooxan-4-yl)pyridine-3-carboxamide 61-3606 involves a multistep process that starts with the reaction of 4-bromophenol with 2,3-dichloropyridine to form 6-(4-bromophenoxy)pyridine-3-carboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with N-(4-cyanooxan-4-yl)amine to yield 6-(4-bromophenoxy)-N-(4-cyanooxan-4-yl)pyridine-3-carboxamide 61-3606. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
6-(4-bromophenoxy)-N-(4-cyanooxan-4-yl)pyridine-3-carboxamide 61-3606 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and cardiovascular diseases. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the SHP-2 protein, which is overexpressed in many types of cancer. 6-(4-bromophenoxy)-N-(4-cyanooxan-4-yl)pyridine-3-carboxamide 61-3606 has also been found to have anti-inflammatory effects by suppressing the activation of immune cells and reducing the production of pro-inflammatory cytokines. Moreover, it has been shown to improve cardiac function and reduce myocardial infarction size in animal models of heart disease.
特性
IUPAC Name |
6-(4-bromophenoxy)-N-(4-cyanooxan-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3/c19-14-2-4-15(5-3-14)25-16-6-1-13(11-21-16)17(23)22-18(12-20)7-9-24-10-8-18/h1-6,11H,7-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQMEKMKFVYOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-bromophenoxy)-N-(4-cyanooxan-4-yl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B2841887.png)
![(3-Chlorophenyl)-[3-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2841889.png)

![2-[[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2841891.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2841895.png)


![2-Chloro-N-[2-methoxy-5-(oxan-4-ylsulfamoyl)phenyl]propanamide](/img/structure/B2841904.png)
![N-[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2841905.png)
![1,3-dimethyl-8-[(4-methylphenyl)sulfanyl]-7-{2-[(4-methylphenyl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2841906.png)